

# Application of Carbimazole-d5 as an Internal Standard in Bioanalysis

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Compound of Interest		
Compound Name:	Carbimazole-d5	
Cat. No.:	B15599236	Get Quote

#### Introduction

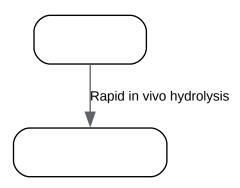
Carbimazole is an antithyroid pro-drug that is rapidly and completely metabolized to its active form, methimazole, after administration.[1][2] Consequently, the bioanalysis of carbimazole in pharmacokinetic and toxicokinetic studies typically involves the quantification of methimazole in biological matrices. For accurate and precise quantification using liquid chromatographytandem mass spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is the gold standard. While **Carbimazole-d5** is available, the analysis of its active metabolite, methimazole, is often performed. This application note details a validated bioanalytical method for the determination of methimazole in human plasma using its deuterated analog, Methimazole-d3, as the internal standard. This method is suitable for studies involving the administration of carbimazole.

Stable isotope-labeled internal standards, such as Methimazole-d3, are ideal for LC-MS/MS bioanalysis as they share very similar physicochemical properties with the analyte, co-elute chromatographically, and account for variability in sample preparation and matrix effects.[3]

## **Metabolic Pathway of Carbimazole**

Carbimazole is rapidly and completely converted to methimazole in vivo. This biotransformation is a critical consideration in the design of bioanalytical methods.





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Caption: Metabolic conversion of Carbimazole to Methimazole.

# **Experimental Protocols**

This section details a validated LC-MS/MS method for the quantification of methimazole in human plasma, adapted from a published study by Ito et al., 2020.[4]

## **Materials and Reagents**

- Methimazole (Analyte)
- Methimazole-d3 (Internal Standard)
- Human Plasma (Matrix)
- Sodium Bisulfite
- 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) (Derivatizing agent)
- Supported Liquid Extraction (SLE) cartridges
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Other standard laboratory reagents

# **Stock and Working Solutions Preparation**

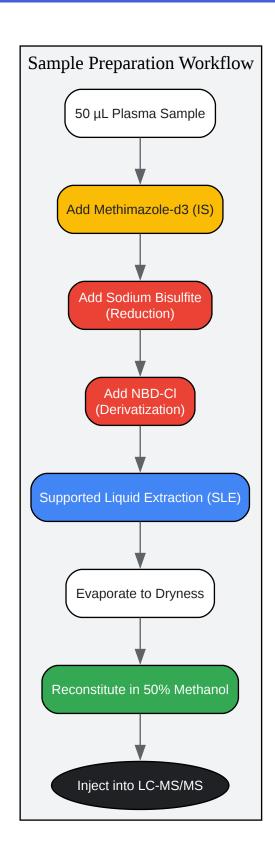


- Stock Solutions: Prepare individual stock solutions of methimazole and Methimazole-d3 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the methimazole stock solution with 50% methanol to create calibration standards and quality control (QC) samples. Prepare a working solution of Methimazole-d3 at an appropriate concentration in 50% methanol.

## **Sample Preparation**

The following sample preparation procedure involves reduction, derivatization, and extraction to enhance the stability and chromatographic retention of methimazole.





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Caption: Workflow for plasma sample preparation.



#### **Detailed Protocol:**

- To 50  $\mu$ L of plasma sample, calibrator, or QC sample in a microcentrifuge tube, add 50  $\mu$ L of the Methimazole-d3 internal standard working solution.
- Add a solution of sodium bisulfite to reduce any disulfide-bonded methimazole.[4]
- Add 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) to derivatize the free sulfhydryl group of methimazole.[4]
- Vortex the mixture.
- Load the entire sample onto a supported liquid extraction (SLE) cartridge and wait for 5 minutes for the sample to absorb.
- Elute the derivatized analyte and internal standard with an appropriate organic solvent (e.g., ethyl acetate).
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of 50% methanol.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

## **LC-MS/MS Conditions**

Liquid Chromatography (LC)



Parameter	Condition	
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)	
Mobile Phase A	0.1% Formic acid in Water	
Mobile Phase B	0.1% Formic acid in Methanol	
Flow Rate	0.3 mL/min	
Gradient	Optimized for separation (e.g., 20-95% B over 5 min)	
Injection Volume	10 μL	
Column Temperature	40°C	

#### Mass Spectrometry (MS)

Parameter	Condition	
Ionization Mode	Electrospray Ionization (ESI), Positive	
Scan Type	Multiple Reaction Monitoring (MRM)	
MRM Transition (Analyte)	To be determined for NBD-derivatized methimazole	
MRM Transition (IS)	To be determined for NBD-derivatized  Methimazole-d3	
Collision Energy	Optimized for each transition	
Dwell Time	100 ms	

## **Method Validation Data**

The following tables summarize the performance characteristics of the described method, demonstrating its suitability for bioanalytical applications.[4]



**Table 1: Calibration Curve and Linearity** 

Parameter	Value	
Concentration Range	1 - 1000 ng/mL	
Regression Model	Weighted (1/x²) linear	
Correlation Coefficient (r²)	> 0.999	

**Table 2: Accuracy and Precision** 

QC Concentration	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
Low QC	< 10.2%	89.5% - 101.1%	< 9.8%	96.0% - 99.7%
Mid QC	< 10.2%	89.5% - 101.1%	< 9.8%	96.0% - 99.7%
High QC	< 10.2%	89.5% - 101.1%	< 9.8%	96.0% - 99.7%

Data presented are based on the performance characteristics reported by Ito et al., 2020.[4]

# **Application**

This validated LC-MS/MS method was successfully applied to determine the serum concentrations of total methimazole in patients with Graves' disease following the oral administration of methimazole.[4] The measured concentrations were found to be dosedependent, demonstrating the utility of the method in clinical research and pharmacokinetic studies.[4] Given that carbimazole is a pro-drug of methimazole, this method is directly applicable to studies involving carbimazole administration.

## Conclusion

The use of a stable isotope-labeled internal standard, such as Methimazole-d3, is crucial for the development of robust and reliable bioanalytical methods for the quantification of methimazole in biological matrices. The detailed protocol and validation data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals for the accurate measurement of methimazole concentrations in support of



pharmacokinetic, toxicokinetic, and clinical studies involving carbimazole or methimazole administration.

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